molecular formula C10H17N3O B3362849 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016517-81-9

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3362849
CAS RN: 1016517-81-9
M. Wt: 195.26 g/mol
InChI Key: AFQQVYSKSDXXHE-UHFFFAOYSA-N
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Description

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine, also known as OXA, is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. OXA is a white crystalline solid that is soluble in water and has a melting point of about 80°C. It is a versatile compound that has been used in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Importance

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine is a derivative within the 1,3,4-oxadiazole family, which is known for its versatile applications in scientific research. The synthesis of 1,3,4-oxadiazoles, including this compound, involves methods based on primary amidoximes and acylating agents, highlighting the importance of 1,3,4-oxadiazole derivatives in developing pharmacologically active compounds due to their ability to form hydrogen bond interactions with biomacromolecules, thus significantly increasing their pharmacological activity (Kayukova, 2005).

Pharmacological Activities

1,3,4-Oxadiazole derivatives exhibit a broad range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These activities are attributed to the five-membered heterocyclic compound's favorable physical, chemical, and pharmacokinetic properties. The presence of the 1,3,4-oxadiazole core in a molecule can potentially enhance its pharmacological profile through effective binding with various enzymes and receptors in biological systems (Wang et al., 2022).

Metal-Ion Sensing and Material Science Applications

Beyond pharmacological activities, 1,3,4-oxadiazole derivatives, like this compound, find applications in material science, particularly in developing chemosensors for metal ions. The structural features of 1,3,4-oxadiazoles, including high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms), make them ideal for designing metal-ion sensors. These molecules can serve as building blocks for a wide variety of fluorescent frameworks, which are pivotal in the development of chemosensors with selective metal-ion sensing capabilities (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQVYSKSDXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602661
Record name 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016517-81-9
Record name 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine

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